molecular formula C10H16O2 B176938 Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate CAS No. 135415-94-0

Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B176938
CAS No.: 135415-94-0
M. Wt: 168.23 g/mol
InChI Key: MJUXYDGDDLCPCB-UHFFFAOYSA-N
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Description

Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate is a chemical compound with the molecular formula C10H16O2. It is a bicyclic ester that features a unique bicyclo[4.1.0]heptane ring system. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:

    Starting Material: 1-methylbicyclo[4.1.0]heptane-7-carboxylic acid.

    Reagent: Methanol.

    Catalyst: Sulfuric acid or hydrochloric acid.

    Reaction Conditions: The reaction mixture is heated under reflux for several hours until the esterification is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 1-methylbicyclo[4.1.0]heptane-7-carboxylic acid.

    Reduction: 1-methylbicyclo[4.1.0]heptane-7-methanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate depends on its specific application. In general, the compound interacts with molecular targets through its ester functional group, which can undergo hydrolysis, oxidation, or reduction. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl bicyclo[4.1.0]heptane-7-carboxylate: A closely related compound with a similar bicyclic structure.

    1-Methylbicyclo[4.1.0]heptane: A compound lacking the ester functional group, which affects its reactivity and applications.

Uniqueness

Methyl 1-methylbicyclo[410]heptane-7-carboxylate is unique due to its specific ester functional group and bicyclic structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-10-6-4-3-5-7(10)8(10)9(11)12-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUXYDGDDLCPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504856
Record name Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135415-94-0
Record name Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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